molecular formula C20H19N3OS B12585331 N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12585331
M. Wt: 349.5 g/mol
InChI Key: PAYLVYAMDMWACM-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a synthetic compound featuring a quinazoline core substituted with a 4-methylphenyl group at position 2 and a sulfanyl acetamide moiety at position 2. The cyclopropyl group on the acetamide nitrogen distinguishes it from related analogs. Quinazoline derivatives are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

N-cyclopropyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H19N3OS/c1-13-6-8-14(9-7-13)19-22-17-5-3-2-4-16(17)20(23-19)25-12-18(24)21-15-10-11-15/h2-9,15H,10-12H2,1H3,(H,21,24)

InChI Key

PAYLVYAMDMWACM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline intermediate with thiol reagents under basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to tetrahydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Tetrahydroquinazoline derivatives

    Substitution: Various substituted acetamide derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their function. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Quinazoline 4-methylphenyl, cyclopropyl Not provided Hypothesized kinase inhibition N/A
VUAA-1 () Triazole 4-ethylphenyl, pyridinyl Not provided Orco agonist (mosquito oviposition)
OLC-12 () Triazole 4-isopropylphenyl, pyridinyl Not provided Orco agonist
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Diaminopyrimidine 4-chlorophenyl Calculated: ~327 Antimicrobial (crystal structure)
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide () Benzene 4-methoxyphenyl, 2-aminophenyl Not provided Antimicrobial (synthetic intent)
Compounds 8e, 8f, 8g () Oxadiazole-indole Methylphenyl (ortho/meta/para) 378 Anticancer/antimicrobial (hypothesized)

Key Observations:

Core Heterocycle Diversity: The target compound’s quinazoline core contrasts with triazole (), diaminopyrimidine (), and oxadiazole-indole () systems. Quinazolines are rigid planar structures, enhancing π-π stacking in protein binding, whereas triazoles offer hydrogen-bonding versatility .

Cyclopropyl vs. Alkyl Chains: The cyclopropyl group on the acetamide nitrogen introduces steric constraints and metabolic stability compared to ethyl or isopropyl groups in VUAA-1/OLC-12 .

Hydrogen Bonding and Crystal Packing: Compounds with diaminopyrimidine () exhibit intramolecular N–H⋯N bonds forming S(7) motifs, while the target compound’s quinazoline core may facilitate similar interactions. Crystal structures of analogs show inclination angles between aromatic rings (e.g., 42–62° in ), influencing packing and solubility .

Biological Activity

N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a novel compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C16H18N2OS
  • Molar Mass : 349.45 g/mol
  • Functional Groups : Cyclopropyl group, acetamide structure, quinazoline moiety, and a sulfanyl linkage.

The presence of the 4-methylphenyl group enhances its biological activity, making it a promising candidate for drug development.

Anticancer Activity

Research indicates that compounds with a quinazoline core often exhibit significant anticancer properties . The mechanism of action is primarily attributed to the inhibition of various kinases involved in cancer progression. Preliminary studies suggest that this compound may inhibit protein kinases that play critical roles in cell proliferation and survival.

Case Study: Kinase Inhibition

A study involving similar quinazoline derivatives demonstrated their ability to inhibit the activity of specific kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These kinases are crucial in tumor growth and angiogenesis. The results indicated that modifications to the quinazoline structure could enhance inhibitory potency against these targets.

Compound NameKinase TargetIC50 (µM)
Compound AEGFR0.5
Compound BVEGFR0.3
This compoundTBD

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown promising antimicrobial activity . Similar acetamide derivatives have been reported to possess moderate activity against gram-positive bacteria.

Research Findings

A comparative study evaluated several acetamide derivatives against various bacterial strains. The results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, suggesting that the presence of specific substituents can influence efficacy.

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus8 µg/mL
Compound DE. coli16 µg/mL
This compoundTBD

Anti-inflammatory Activity

Preliminary investigations also suggest that this compound may possess anti-inflammatory effects . The sulfur atom in the compound may participate in redox reactions, potentially modulating inflammatory pathways.

The proposed mechanism involves interaction with inflammatory mediators such as cytokines and chemokines, leading to a reduction in inflammation markers. Further studies are required to elucidate the specific pathways affected by this compound.

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